Cas no 730972-73-3 (3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole)

3-{1-[4-(Benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole is a complex organic compound featuring an indole core substituted with a nitroethyl group and a benzyloxy-methoxyphenyl moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both electron-donating (methoxy, benzyloxy) and electron-withdrawing (nitro) groups may enhance reactivity in selective transformations, such as nucleophilic substitutions or reductions. Its indole scaffold is notable for its prevalence in medicinal chemistry, often associated with receptor-binding activity. The compound’s well-defined functional groups allow for further derivatization, making it a versatile building block in heterocyclic chemistry research. Proper handling under controlled conditions is advised due to its nitro group.
3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole structure
730972-73-3 structure
Product Name:3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole
CAS No:730972-73-3
MF:C24H22N2O4
MW:402.442486286163
CID:6305400
PubChem ID:3429350
Update Time:2025-10-28

3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole
    • 730972-73-3
    • Z56945430
    • AKOS034467433
    • EN300-26598981
    • Inchi: 1S/C24H22N2O4/c1-29-24-13-18(11-12-23(24)30-16-17-7-3-2-4-8-17)21(15-26(27)28)20-14-25-22-10-6-5-9-19(20)22/h2-14,21,25H,15-16H2,1H3
    • InChI Key: CWRCRWSSOFCGCC-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1OC)C(C[N+](=O)[O-])C1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 402.15795719g/mol
  • Monoisotopic Mass: 402.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 80.1Ų

3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26598981-0.05g
3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole
730972-73-3 95.0%
0.05g
$212.0 2025-03-20

3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole Related Literature

Additional information on 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole

Comprehensive Overview of 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole (CAS No. 730972-73-3)

The compound 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole (CAS No. 730972-73-3) is a structurally complex organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique nitroethyl-indole backbone, combined with a benzyloxy-methoxyphenyl substituent, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with multiple biological targets.

In recent years, the demand for novel heterocyclic compounds like 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole has surged, driven by advancements in medicinal chemistry and computational drug design. This compound's nitro group and indole moiety are key features that contribute to its reactivity and binding affinity, making it a subject of interest for studies on enzyme inhibition and receptor modulation. Its CAS No. 730972-73-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

One of the most discussed topics in relation to this compound is its potential role in neuropharmacology. The indole structure is a common motif in neurotransmitters and psychotropic agents, prompting investigations into its effects on central nervous system (CNS) targets. Additionally, the benzyloxy-methoxyphenyl group may enhance its blood-brain barrier permeability, a critical factor for CNS-active drugs. These properties align with current trends in precision medicine and personalized therapeutics, where tailored molecular designs are prioritized.

From a synthetic chemistry perspective, 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole presents intriguing challenges and opportunities. Its multi-step synthesis involves nitroalkane reactions and aryl ether formations, which are areas of active methodological development. Researchers are exploring green chemistry approaches to optimize its production, minimizing waste and energy consumption—a response to growing environmental concerns in the chemical industry.

The compound's spectroscopic properties, including its NMR and mass spectrometry profiles, are well-documented, aiding in its identification and purity assessment. These analytical aspects are crucial for quality control in pharmaceutical manufacturing, where impurities can significantly impact efficacy and safety. The CAS No. 730972-73-3 serves as a unique identifier in regulatory submissions and patent applications, underscoring its commercial and scientific value.

In the context of drug repurposing, 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole is being evaluated for potential applications beyond its initial scope. For instance, its anti-inflammatory and antioxidant properties are under investigation, leveraging its electron-rich aromatic systems. Such studies resonate with the broader shift toward multi-target therapeutics, a strategy gaining traction in treating complex diseases like neurodegenerative disorders and metabolic syndromes.

As the scientific community continues to explore 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole, its structure-activity relationships (SAR) remain a focal point. Computational tools like molecular docking and QSAR modeling are being employed to predict its interactions with biological macromolecules, accelerating the hit-to-lead process in drug development. These efforts align with the increasing integration of artificial intelligence in chemical research, a trend dominating academic and industrial discussions.

In summary, 3-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1H-indole (CAS No. 730972-73-3) exemplifies the intersection of organic synthesis, pharmacology, and materials science. Its versatility and bioactive potential position it as a compound of enduring interest, reflecting the dynamic evolution of modern chemistry and its applications.

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